molecular formula C7H12O2 B013468 2(3H)-Furanone, dihydro-4,5,5-trimethyl- CAS No. 2981-96-6

2(3H)-Furanone, dihydro-4,5,5-trimethyl-

Cat. No. B013468
CAS RN: 2981-96-6
M. Wt: 128.17 g/mol
InChI Key: WLRGENJWPWBOMS-UHFFFAOYSA-N
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Patent
US04324727

Procedure details

Using a method similar to Example 1, 172 parts of methyl 4-formyl-3,4-dimethyl-valerate are reacted with 80 parts of oxygen in the course of 4 hours. 91 parts (71% of theory) of β,γ,γ-trimethyl-γ-butyrolactone (boiling point 94°-96° C./16 mbar) are obtained.
Name
methyl 4-formyl-3,4-dimethyl-valerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:12])(C)[CH:4]([CH3:10])[CH2:5][C:6]([O:8]C)=[O:7])=O.O=O>>[CH3:10][CH:4]1[C:3]([CH3:12])([CH3:1])[O:8][C:6](=[O:7])[CH2:5]1

Inputs

Step One
Name
methyl 4-formyl-3,4-dimethyl-valerate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(C(CC(=O)OC)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(=O)OC1(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.